

A Comparative Crystallographic Guide to 3,3-Dimethyl-3,4-Dihydroisoquinoline Analogs

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Compound of Interest

Compound Name: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data and synthetic methodologies for several 3,3-dimethyl-3,4-dihydroisoquinoline analogs. The information presented is intended to assist researchers in understanding the structural nuances of this important class of heterocyclic compounds, which are known for their diverse biological activities.^{[1][2][3][4][5]} The data is compiled from recent crystallographic studies, offering a side-by-side look at key structural parameters and experimental protocols.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for two distinct 3,3-dimethyl-3,4-dihydroisoquinoline analogs, providing a clear comparison of their solid-state structures.

Parameter	3-(acetylmethylsulphenyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline (Compound III)[6]	3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one[7][8]
Chemical Formula	C ₂₁ H ₂₀ N ₂ OS	C ₂₀ H ₂₃ NO ₂
Molecular Weight	348.13 g/mol	325.42 g/mol
Crystal System	-	Monoclinic
Space Group	-	P2 ₁ /n
a (Å)	-	9.58280(10)
b (Å)	-	23.1183(2)
c (Å)	-	23.4140(2)
α (°)	-	90
β (°)	-	91.9840(10)
γ (°)	-	90
Volume (Å ³)	-	1522.93(11)
Z	-	12
Temperature (K)	-	150
R _{gt} (F)	-	0.0468
wR _{ref} (F ²)	-	0.1207

Data for Compound III was limited in the provided search results.[6]

Structural Insights

Compound III: 3-(acetylmethylsulphenyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline

The crystal structure of this molecule reveals a distinctive cup-shaped conformation, with the dihydroisoquinoline core forming the base.[6] The phenyl and carbonyl groups are situated on the sides of this "cup." A puckering analysis of the C3-C8 ring yielded the parameters $Q = 0.3386(13) \text{ \AA}$, $\theta = 116.8(2)^\circ$, and $\varphi = 30.1(2)^\circ$. [6]

3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

This compound crystallizes in the monoclinic space group $P2_1/n$. [7][8] The asymmetric unit contains three independent molecules ($Z' = 3$), indicating a complex packing arrangement in the crystal lattice. [7][8]

Experimental Protocols

A general overview of the synthetic and analytical procedures employed in the characterization of these analogs is provided below.

Synthesis and Crystallization

General Synthesis of Dihydroisoquinoline Derivatives

A common method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. [9][10] This reaction involves the cyclization of an N-acyl derivative of a β -phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl_3) or phosphorus pentoxide (P_2O_5). The resulting 3,4-dihydroisoquinoline can then be reduced to a 1,2,3,4-tetrahydroisoquinoline if desired. [11]

Synthesis of 3-(acetylmethylsulphenyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline (Compound III) [6]

1,6-dimethyl-8-phenyl-3-thioxo-tetrahydroisoquinoline-4-carbonitrile (II) was reacted with chloroacetone in the presence of sodium acetate trihydrate in ethanol. The resulting solid was collected and recrystallized from ethanol to yield colorless crystals of Compound III. [6]

Synthesis of 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one [7][8]

Under a nitrogen atmosphere, a solution of 2-mesityl-4,4-dimethylisoquinoline-1,3(2H,4H)-dione in tetrahydrofuran was added dropwise to a stirred solution. The resulting product was

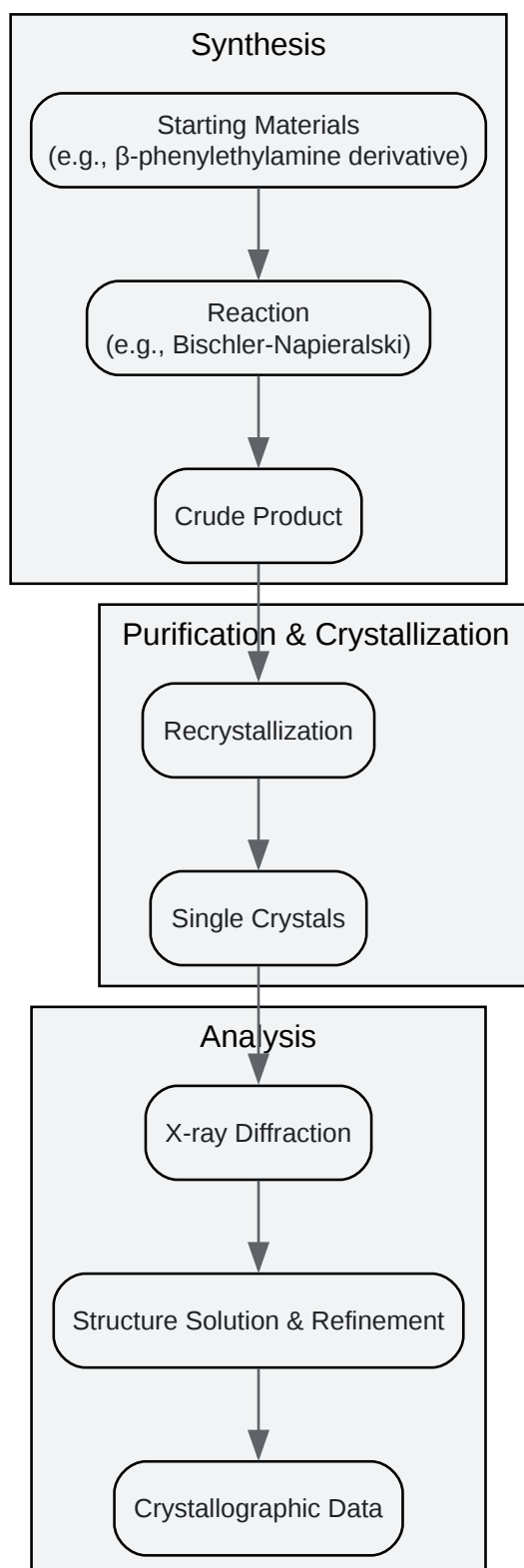
obtained as a colorless solid.[7][8]

X-ray Diffraction and Analysis

Single-crystal X-ray diffraction data for 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one was collected on a RIGAKU Synergy four-circle diffractometer.[7][8] The structure was solved and refined using the SHELX program system.[7][8]

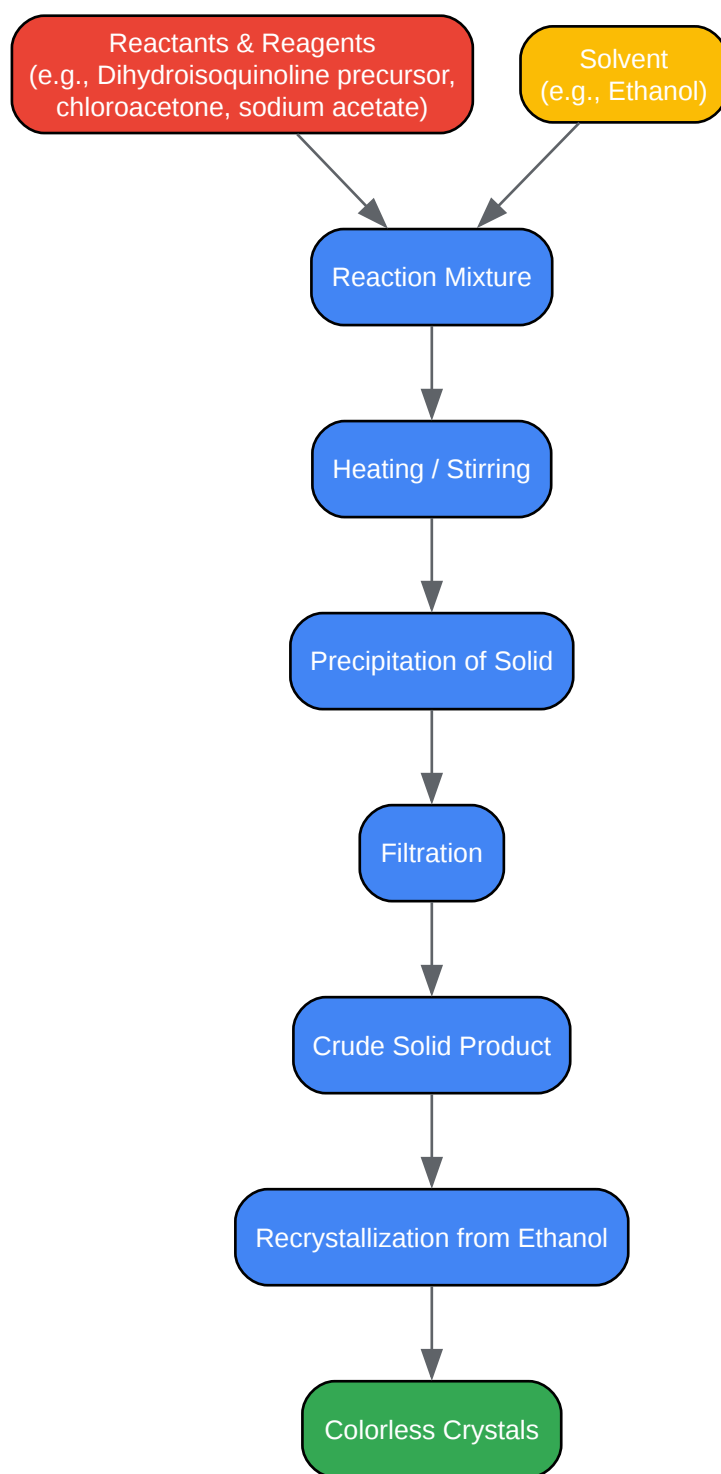
Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of 3,3-dimethyl-3,4-dihydroisoquinoline analogs.



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Caption: General workflow for synthesis and crystallographic analysis.



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Caption: Synthesis and crystallization of Compound III.[6]

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